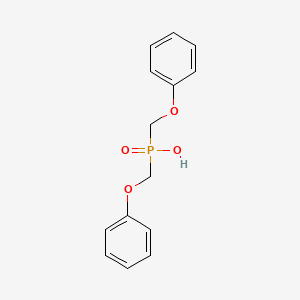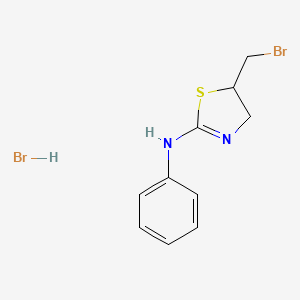![molecular formula C18H8Cl2N2O4S B3838043 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B3838043.png)
3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one
Descripción general
Descripción
3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one, also known as CTK7A, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of molecules known as flavones and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one is not fully understood. However, studies have shown that 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one induces apoptosis by activating the caspase pathway. 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. In insect pests, 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has been shown to disrupt the nervous system and inhibit feeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to have a high degree of selectivity for its target enzymes and receptors. However, 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has some limitations for lab experiments. It is a complex molecule that requires expertise in synthetic chemistry. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one. In the field of medicine, further studies are needed to determine the efficacy of 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one in the treatment of various types of cancer and neurodegenerative disorders. In the field of agriculture, further studies are needed to determine the efficacy of 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one as a pesticide and its potential impact on non-target organisms. In the field of environmental science, further studies are needed to determine the efficacy of 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one in the removal of heavy metals from contaminated soil and water. Overall, 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
Aplicaciones Científicas De Investigación
3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has been studied for its potential applications in various scientific fields. In the field of medicine, 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has shown promising results in the treatment of cancer. Studies have shown that 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In the field of agriculture, 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has been studied for its potential applications as a pesticide. Studies have shown that 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has insecticidal activity against various insect pests, including the tobacco cutworm and the cotton bollworm. 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has also been studied for its potential applications in improving crop yield and quality.
In the field of environmental science, 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has been studied for its potential applications in the removal of heavy metals from contaminated soil and water. Studies have shown that 3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one has a high affinity for heavy metals, such as lead and cadmium, and can effectively remove them from contaminated soil and water.
Propiedades
IUPAC Name |
3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2N2O4S/c19-12-5-4-9(7-13(12)20)14-8-27-17(21-14)11-6-10-2-1-3-15(22(24)25)16(10)26-18(11)23/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYBJBFTLPTCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C(=C2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}-N-(1-methyl-1H-indazol-3-yl)benzamide](/img/structure/B3837967.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylpentanoyl)-4-piperidinecarboxamide](/img/structure/B3837972.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3837987.png)
![N-[4-({4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B3837995.png)

![1-methyl-1H-indole-2,3-dione 3-[methyl(phenyl)hydrazone]](/img/structure/B3838010.png)





![5-[4-(diethylamino)benzylidene]-1-(1-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3838068.png)
